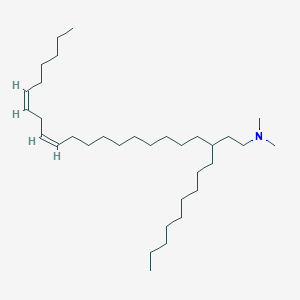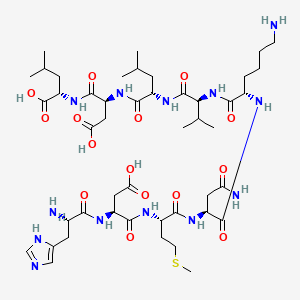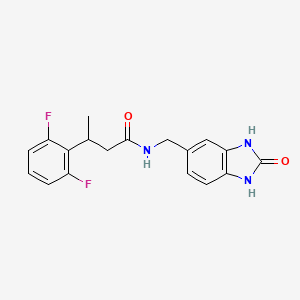
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 32: is a synthetic organic molecule known for its potent biological activities. It is recognized as a polyketide synthase 13 inhibitor and an effective activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Compound 32 involves multiple steps, typically starting with the formation of key intermediates through reactions such as coupling, cyclization, and functional group modifications. For instance, the preparation of polyketide synthase 13 inhibitors often involves the use of coumestan derivatives . The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Compound 32 can be scaled up using optimized synthetic routes that ensure high purity and yield. The process may involve continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Compound 32 undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Substitution Reactions: In these reactions, one functional group in the molecule is replaced by another.
Combination Reactions: These involve the formation of a more complex molecule from simpler reactants.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Compound 32 is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the development of novel catalysts.
Biology: In biological research, Compound 32 is utilized to study enzyme inhibition, particularly polyketide synthase 13, which is involved in the biosynthesis of complex natural products . It also serves as a tool to investigate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation .
Medicine: Compound 32 has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored as a lead compound for developing new drugs targeting diseases such as tuberculosis and inflammatory disorders .
Industry: In the industrial sector, Compound 32 is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial applications.
Mecanismo De Acción
Polyketide Synthase 13 Inhibition: Compound 32 inhibits polyketide synthase 13 by binding to its active site, thereby preventing the enzyme from catalyzing the formation of polyketides . This inhibition disrupts the biosynthesis of essential metabolites in microorganisms, leading to their growth inhibition.
NF-κB Activation: As an activator of the NF-κB pathway, Compound 32 interacts with specific receptors and signaling molecules, leading to the phosphorylation and degradation of inhibitor proteins . This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in immune response and inflammation.
Comparación Con Compuestos Similares
Compound 69: Another polyketide synthase inhibitor with a similar structure and biological activity.
NF-κB Activator 1: A compound with comparable NF-κB activating properties.
Uniqueness: Compound 32 stands out due to its dual functionality as both a polyketide synthase inhibitor and an NF-κB activator. This dual activity makes it a versatile tool in scientific research and a promising candidate for therapeutic development.
Propiedades
Fórmula molecular |
C33H65N |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine |
InChI |
InChI=1S/C33H65N/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-30-33(31-32-34(3)4)29-27-25-23-12-10-8-6-2/h13-14,16-17,33H,5-12,15,18-32H2,1-4H3/b14-13-,17-16- |
Clave InChI |
SYPDLJYRMSBNEX-AUGURXLVSA-N |
SMILES isomérico |
CCCCCCCCCC(CCCCCCCCC/C=C\C/C=C\CCCCC)CCN(C)C |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCCC=CCC=CCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)
